molecular formula C10H13NO B15315231 2-[3-(Dimethylamino)phenyl]acetaldehyde CAS No. 944907-25-9

2-[3-(Dimethylamino)phenyl]acetaldehyde

Cat. No.: B15315231
CAS No.: 944907-25-9
M. Wt: 163.22 g/mol
InChI Key: BENVWQMDLXHGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Dimethylamino)phenyl]acetaldehyde is an organic compound with the molecular formula C10H13NO It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[3-(Dimethylamino)phenyl]acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of 3-dimethylaminobenzyl alcohol using manganese dioxide (MnO2) in acetone. The reaction mixture is heated at 60°C for several hours, followed by filtration to obtain the desired aldehyde .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Dimethylamino)phenyl]acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Various nucleophiles, such as halides or amines, can be used under appropriate conditions.

Major Products Formed

    Oxidation: 3-(Dimethylamino)benzoic acid.

    Reduction: 3-(Dimethylamino)benzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 3-(Dimethylamino)phenyl halides or amines.

Scientific Research Applications

2-[3-(Dimethylamino)phenyl]acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[3-(Dimethylamino)phenyl]acetaldehyde exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary based on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)benzaldehyde: Similar structure but lacks the acetaldehyde moiety.

    3-(Dimethylamino)benzoic acid: Oxidized form of the aldehyde.

    3-(Dimethylamino)benzyl alcohol: Reduced form of the aldehyde.

Properties

CAS No.

944907-25-9

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-[3-(dimethylamino)phenyl]acetaldehyde

InChI

InChI=1S/C10H13NO/c1-11(2)10-5-3-4-9(8-10)6-7-12/h3-5,7-8H,6H2,1-2H3

InChI Key

BENVWQMDLXHGBW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.